N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. Specifically, the compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and pain sensation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation in the body. Additionally, this compound has been found to reduce pain sensation by inhibiting the activity of certain enzymes and proteins involved in the pain response. Furthermore, the compound has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide for lab experiments is its potential therapeutic applications. The compound has been found to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide. One potential direction is the further investigation of the compound's anti-inflammatory properties, with a focus on its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the compound's mechanism of action, which could lead to the development of more effective drugs. Furthermore, the anti-cancer properties of this compound warrant further investigation, with a focus on its potential use in the treatment of various types of cancer. Finally, the development of new methods for improving the solubility of the compound could lead to its more widespread use in experimental settings.
Synthesemethoden
The synthesis of N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide involves the reaction of 2,3-dimethyl-1,3-butadiene with 6-bromoindazole in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with prop-2-enamide to obtain this compound. The yield of the synthesis process is approximately 50%, and the purity of the compound can be improved through further purification methods.
Wissenschaftliche Forschungsanwendungen
N-(1-Prop-2-enylindazol-6-yl)prop-2-enamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound has been shown to possess analgesic properties, making it a potential candidate for the development of new pain medications. Furthermore, this compound has been found to possess anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(1-prop-2-enylindazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-7-16-12-8-11(15-13(17)4-2)6-5-10(12)9-14-16/h3-6,8-9H,1-2,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFCPLRNZBAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC(=C2)NC(=O)C=C)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.